molecular formula C19H23N3O3S B14968622 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B14968622
M. Wt: 373.5 g/mol
InChI Key: MHYNECPFXODWLF-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound featuring an imidazole ring, a cyclohexyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized by combining a C2–N3 fragment with a N1–C4–C5 unit . The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzodioxin moiety and its attachment to the imidazole ring via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The benzodioxin moiety may interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar imidazole ring structure.

    Cyclohexylimidazole: Contains a cyclohexyl group attached to an imidazole ring.

    Benzodioxin derivatives: Compounds with a benzodioxin moiety similar to the one in the target compound.

Uniqueness

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is unique due to its combination of an imidazole ring, a cyclohexyl group, and a benzodioxin moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C19H23N3O3S/c23-18(21-14-6-7-16-17(12-14)25-11-10-24-16)13-26-19-20-8-9-22(19)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11,13H2,(H,21,23)

InChI Key

MHYNECPFXODWLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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